molecular formula C16H20BrN3O2 B2511065 Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate CAS No. 2172256-60-7

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate

Cat. No.: B2511065
CAS No.: 2172256-60-7
M. Wt: 366.259
InChI Key: FBIAIDYVSMHPRO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group, a bromopyrazole moiety, and a phenylethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate typically involves the following steps:

    Formation of the bromopyrazole intermediate: This step involves the bromination of pyrazole using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Coupling with phenylethylamine: The bromopyrazole intermediate is then coupled with phenylethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Biological Studies: The compound can be used in studies investigating the interaction of bromopyrazole derivatives with biological targets.

    Materials Science: It may be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets, which can include enzymes or receptors. The bromopyrazole moiety is known to interact with various biological targets, potentially modulating their activity. The phenylethyl group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethyl group differentiates it from other bromopyrazole derivatives, potentially offering unique interactions with biological targets and different pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)19-14(20-11-13(17)10-18-20)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIAIDYVSMHPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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